molecular formula C11H10N2O2 B13982933 N-(2-aminophenyl)furan-2-carboxamide CAS No. 436089-32-6

N-(2-aminophenyl)furan-2-carboxamide

Cat. No.: B13982933
CAS No.: 436089-32-6
M. Wt: 202.21 g/mol
InChI Key: QRUHQJYJVRLJEN-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an aminophenyl group attached to a furan ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminophenyl)furan-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminophenyl)furan-2-carboxamide is unique due to the specific positioning of the aminophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

CAS No.

436089-32-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(2-aminophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14)

InChI Key

QRUHQJYJVRLJEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CO2

Origin of Product

United States

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